3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2OS and a molecular weight of 292.3 g/mol. This compound has garnered significant interest from researchers due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the core structure, followed by the introduction of the fluorine and thiomethyl groups. The exact synthetic route can vary, but common methods include:
Halogenation: Introduction of fluorine atoms into the aromatic ring.
Thiomethylation: Addition of a thiomethyl group to the phenyl ring.
Propiophenone Formation: Formation of the propiophenone structure through various organic reactions.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: Conversion of the thiomethyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone
- 3’,5’-Difluoro-3-(4-chlorophenyl)propiophenone
Uniqueness
3’,5’-Difluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both fluorine and thiomethyl groups, which impart distinct physical and chemical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Biological Activity
3',5'-Difluoro-3-(4-thiomethylphenyl)propiophenone (DFTMP) is an organic compound with the molecular formula C₁₆H₁₄F₂OS. Its structure features a propiophenone backbone with fluorine atoms at the 3' and 5' positions and a thiomethyl group attached to the para position of the phenyl ring. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₆H₁₄F₂OS
- Molecular Weight : 300.35 g/mol
- CAS Number : 898781-81-2
DFTMP's chemical structure allows it to participate in various biochemical interactions, which are critical for its biological activity.
The biological activity of DFTMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiomethyl group may enhance its binding affinity to proteins, leading to modulation of their activity. This interaction can affect various metabolic pathways, potentially resulting in therapeutic effects.
Proposed Mechanisms:
- Enzyme Inhibition : DFTMP may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.
- Receptor Modulation : The compound could bind to receptors, influencing cellular responses and signaling pathways.
Biological Activity Studies
Research into the biological activity of DFTMP has highlighted several potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that DFTMP exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : Initial findings indicate that the compound may possess anticancer activity, warranting exploration in cancer research.
- Enzyme Interaction Studies : DFTMP has been studied for its binding affinity with various enzymes, which is crucial for understanding its mechanism of action.
Data Table: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of compounds similar to DFTMP, providing insights into its potential applications:
- A study on related thiomethyl-substituted compounds demonstrated significant inhibition of cancer cell proliferation, suggesting that DFTMP may have similar effects due to its structural characteristics.
- Research focusing on enzyme inhibition has shown that compounds with similar functional groups can effectively modulate enzyme activity, indicating that DFTMP might also exhibit this property.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADLCGCVJHJCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644403 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-81-2 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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